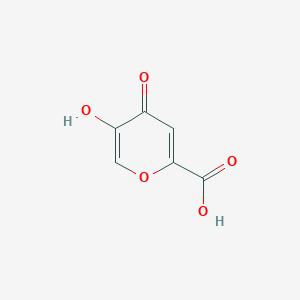

5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-hydroxy-4-oxopyran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O5/c7-3-1-5(6(9)10)11-2-4(3)8/h1-2,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUICOMMFFTCHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C(C1=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060103 | |

| Record name | 4H-Pyran-2-carboxylic acid, 5-hydroxy-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-78-5 | |

| Record name | Comenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Pyran-2-carboxylic acid, 5-hydroxy-4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Pyran-2-carboxylic acid, 5-hydroxy-4-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4H-Pyran-2-carboxylic acid, 5-hydroxy-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic Acid (Comenic Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid, commonly known as comenic acid, is a pyran derivative with emerging interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities. Notably, this document elucidates the neuroprotective signaling pathway of comenic acid, offering insights for future research and therapeutic applications. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

Comenic acid (IUPAC name: this compound) is a heterocyclic organic compound with the chemical formula C₆H₄O₅. It can be synthesized from meconic acid, a compound found in opium, through decarboxylation.[1] While historically viewed as a simple byproduct, recent studies have highlighted its potential as a bioactive molecule with neuroprotective and antioxidant properties.[2][3] This guide serves as a technical resource for professionals engaged in the study and application of comenic acid, providing detailed information on its physicochemical characteristics and methodologies for its experimental investigation.

Physicochemical Properties

The physical and chemical properties of comenic acid are summarized in the tables below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄O₅ | [4][5] |

| Molecular Weight | 156.09 g/mol | [4][5] |

| Appearance | Solid | [5] |

| Melting Point | 284-294 °C | [5] |

| Boiling Point | 240.29°C (rough estimate) | [6] |

| Density | 1.5720 (rough estimate) | [6] |

| Water Solubility | 5.1 g/L (at 25 °C) | [6] |

Table 2: Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Source(s) |

| CAS Number | 499-78-5 | [4][5] |

| EC Number | 207-891-7 | [5] |

| InChI Key | UUUICOMMFFTCHS-UHFFFAOYSA-N | [5] |

| SMILES | OC(=O)C1=CC(=O)C(O)=CO1 | [5] |

| pKa | Data not consistently available. See Section 4.5 for determination protocol. |

Chemical Synthesis

Comenic acid can be prepared from meconic acid through decarboxylation. The general synthesis workflow is depicted below.

Caption: General workflow for the synthesis of comenic acid from meconic acid.

Experimental Protocol: Synthesis of Comenic Acid from Meconic Acid

This protocol is adapted from the established method of decarboxylating meconic acid.[1]

Materials:

-

Meconic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled water

-

Activated charcoal

-

Reaction flask with reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a round-bottom flask, suspend meconic acid in distilled water.

-

Add concentrated hydrochloric acid to the suspension.

-

Heat the mixture to boiling under reflux until the evolution of carbon dioxide ceases. This indicates the completion of the decarboxylation reaction.

-

Allow the reaction mixture to cool to room temperature. Crude comenic acid will precipitate out of the solution.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

For purification, dissolve the crude comenic acid in boiling distilled water. If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot-filter the solution to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals of comenic acid by vacuum filtration and dry them in a desiccator.

Analytical Characterization

Spectroscopic Analysis

While a complete set of publicly available, high-resolution spectra with detailed peak assignments for comenic acid is limited, its structure allows for the prediction of its key spectroscopic features.

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two vinyl protons on the pyran ring and the acidic protons of the carboxylic acid and hydroxyl groups. The chemical shifts of the vinyl protons will be influenced by the electron-withdrawing oxygen atoms and the carbonyl group. The acidic protons will likely appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ketone and the carboxylic acid carbon are expected to have the highest chemical shifts (downfield). The remaining four carbons of the pyran ring will appear at intermediate chemical shifts.

Experimental Protocol: NMR Spectroscopy

-

Weigh approximately 5-10 mg of dry comenic acid into a clean, dry NMR tube.

-

Add a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH buffer) to dissolve the sample.

-

Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. Sonication may be used to aid dissolution.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

4.1.2. Infrared (IR) Spectroscopy

The IR spectrum of comenic acid is expected to exhibit characteristic absorption bands for its functional groups.[7]

-

O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹ due to the carboxylic acid O-H, likely overlapping with the phenolic O-H stretch.

-

C=O Stretch: An intense band between 1760-1690 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid, and another for the ketone on the pyran ring.

-

C-O Stretch: A band in the 1320-1210 cm⁻¹ region.

-

O-H Bend: Bands in the regions of 1440-1395 cm⁻¹ and 950-910 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Thoroughly dry both the comenic acid sample and potassium bromide (KBr) powder to remove any moisture.

-

In an agate mortar, grind approximately 1-2 mg of comenic acid to a fine powder.

-

Add about 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample by grinding.

-

Transfer the mixture to a pellet press die and apply pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

4.1.3. Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of comenic acid is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

-

For direct infusion, dissolve a small amount of comenic acid in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in the desired mass range.

-

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization (e.g., silylation) is typically required to increase the volatility of the compound.

Melting Point Determination

Experimental Protocol: Capillary Melting Point Determination

-

Ensure the comenic acid sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.[8][9]

Solubility Determination

Experimental Protocol: Equilibrium Solubility Determination

-

Add an excess amount of comenic acid to a known volume of the solvent (e.g., water) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

-

Determine the concentration of comenic acid in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculate the solubility in the desired units (e.g., g/L or mg/mL).

Stability

Solutions of comenic acid are most stable in the pH range of 4.0 to 6.0.[10] At concentrations of 25 mg/mL or higher, solutions may be unstable.[10]

Acidity (pKa)

An experimentally determined pKa value for comenic acid is not consistently reported in the literature. The pKa can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Calibrate a pH meter using standard buffers.

-

Prepare a solution of comenic acid of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titrate the comenic acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Biological Activity and Signaling Pathway

Recent research has identified comenic acid as a compound with significant neuroprotective effects. It acts as a specific agonist of opioid-like receptors and modulates the voltage sensitivity of NaV1.8 channels in primary sensory neurons, which is effective in relieving neuropathic pain.[11]

The proposed signaling pathway for the neuroprotective action of comenic acid is illustrated below.

Caption: Proposed neuroprotective signaling pathway of comenic acid.

This pathway highlights a dual action of comenic acid: a 'tangential' effect along the neuron membrane modulating ion channels to relieve pain, and a 'radial' effect into the cell that activates downstream signaling cascades (PKC and ERK1/2) to promote neurite growth.[11] The antioxidant properties of comenic acid also contribute to its neuroprotective effects by reducing oxidative damage in brain tissues.[2][3]

Applications in Research and Drug Development

Comenic acid serves as a valuable building block in organic synthesis. For instance, it has been used in intramolecular olefin-α-pyrone cycloaddition reactions to provide the colchicine ring skeleton.[5] Its demonstrated neuroprotective and antioxidant activities make it a promising lead compound for the development of new therapeutics for neurodegenerative diseases and neuropathic pain.

Safety Information

Comenic acid is classified as harmful if swallowed (Acute Tox. 4 Oral).[5] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling the solid compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound with a rich chemistry and promising biological activities. This technical guide has provided a comprehensive summary of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an overview of its neuroprotective signaling pathway. It is anticipated that this information will be a valuable resource for researchers and scientists, facilitating further investigation into the therapeutic potential of comenic acid and its derivatives.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. youtube.com [youtube.com]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0000511) [hmdb.ca]

- 7. MiMeDB: 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (MMDBc0055738) [mimedb.org]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. p-Coumaric acid [webbook.nist.gov]

- 10. Meconic acid - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

Comenic Acid (CAS 499-78-5): A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Comenic acid (5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid) is a pyranone derivative with a growing body of research highlighting its potential as a bioactive molecule. With the CAS number 499-78-5, this compound has demonstrated a range of pharmacological effects, including neuroprotective, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core physicochemical and biological properties of comenic acid, detailed experimental protocols for cited assays, and a visualization of its known signaling pathways to support further research and drug development efforts.

Physicochemical Properties

Comenic acid is a solid, crystalline substance with the molecular formula C₆H₄O₅ and a molecular weight of 156.09 g/mol . A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 499-78-5 |

| Molecular Formula | C₆H₄O₅ |

| Molecular Weight | 156.09 g/mol |

| Melting Point | 260 °C - 294 °C |

| Boiling Point | 420.7 °C |

| Appearance | Solid |

| Purity | Typically ≥97% |

Biological Activities and Signaling Pathways

Comenic acid has emerged as a promising therapeutic candidate due to its diverse biological activities. Key among these is its role in neuropathic pain and neuroprotection, mediated through a specific signaling cascade.

Neuroprotective and Neurite Growth-Promoting Effects

Comenic acid has been identified as a specific agonist of opioid-like receptors and has been shown to relieve neuropathic pain by modulating NaV1.8 sodium channels in primary sensory neurons.[1] This action is not a direct channel blockade but rather a modulation of the channel's voltage sensitivity.

The signaling cascade initiated by comenic acid involves the Na,K-ATPase/Src complex, which acts as a key signal transducer.[1] Upon activation, the signal diverges into two main branches:

-

Membrane-Delimited Pathway: This pathway acts "tangentially" along the neuron membrane to modulate the NaV1.8 channels.

-

Intracellular Signaling Cascade: This "radial" pathway extends towards the cell nucleus, activating downstream protein kinase C (PKC) and the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1]

A significant outcome of this signaling is the stimulation of neurite growth, highlighting the potential of comenic acid in neuronal regeneration and repair.[1]

Antioxidant and Anti-inflammatory Properties

Comenic acid also exhibits notable antioxidant and anti-inflammatory activities, which are common among phenolic compounds. These properties contribute to its neuroprotective effects by mitigating oxidative stress and inflammation, key factors in neurodegenerative diseases.

| Activity | Assay | IC₅₀ (µg/mL) |

| Anti-inflammatory | Inhibition of Albumin Denaturation | ~50.20 |

| Anti-lipoxygenase Activity | ~199 | |

| Antioxidant | DPPH Radical Scavenging | ~832 |

Experimental Protocols

The following sections provide generalized protocols for key experiments cited in the literature for assessing the biological activities of comenic acid and related compounds. Researchers should optimize these protocols for their specific experimental conditions.

Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol outlines a method to assess the neuroprotective effects of comenic acid against glutamate-induced cell death in primary neuronal cultures.

Workflow for Glutamate-Induced Excitotoxicity Assay

-

Cell Culture: Plate primary cortical or hippocampal neurons in appropriate culture plates pre-coated with a suitable substrate (e.g., poly-D-lysine). Culture the neurons in a neurobasal medium supplemented with B-27 and L-glutamine.

-

Compound Treatment: After allowing the neurons to mature and form synaptic connections (typically 7-10 days in vitro), pre-treat the cells with various concentrations of comenic acid for a specified period (e.g., 1-2 hours).

-

Excitotoxicity Induction: Induce excitotoxicity by adding a neurotoxic concentration of glutamate (e.g., 50-100 µM) to the culture medium.

-

Incubation: Incubate the cells for 24-48 hours.

-

Viability Assessment: Assess neuronal viability using standard methods such as the MTT assay (measuring mitochondrial activity) or by quantifying lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell death).

-

Data Analysis: Compare the viability of neurons treated with comenic acid and glutamate to control groups (untreated, glutamate only, comenic acid only).

Neurite Outgrowth Assay

This protocol describes a method for quantifying the effect of comenic acid on neurite extension in a neuronal cell line or primary neurons.

-

Cell Plating: Seed neuronal cells (e.g., PC12 or primary dorsal root ganglion neurons) at a low density in culture plates.

-

Compound Application: Treat the cells with varying concentrations of comenic acid. Include a positive control (e.g., Nerve Growth Factor for PC12 cells) and a negative control (vehicle).

-

Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 48-72 hours).

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100. Stain the neurons with an antibody against a neuronal marker such as β-III tubulin, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

-

Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Use image analysis software to quantify neurite length, number of neurites per cell, and branching complexity.

Western Blot for ERK1/2 Phosphorylation

This protocol is for detecting the activation of the ERK1/2 signaling pathway in response to comenic acid.

Workflow for Western Blot Analysis of p-ERK1/2

-

Cell Treatment: Culture neuronal cells to a desired confluency and then serum-starve for several hours. Treat the cells with comenic acid for various time points or at different concentrations.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, after stripping, probe the same membrane with an antibody for total ERK1/2 to normalize the data.

-

Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and calculate the ratio of p-ERK1/2 to total ERK1/2 to determine the extent of pathway activation.

Conclusion

Comenic acid is a multifaceted molecule with significant potential in the field of drug discovery, particularly for neurological disorders. Its ability to modulate key signaling pathways involved in pain, neuroprotection, and neurite outgrowth, coupled with its antioxidant and anti-inflammatory properties, makes it a compelling candidate for further investigation. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in their exploration of comenic acid and its therapeutic applications.

References

An In-depth Technical Guide on the Biological Activity of 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic Acid (Comenic Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid, commonly known as comenic acid, is a pyran derivative that has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of comenic acid's pharmacological effects, including its analgesic, anti-inflammatory, anticancer, antioxidant, antimicrobial, and enzyme-inhibitory properties. This document synthesizes available quantitative data, details experimental methodologies for assessing its activity, and visualizes key signaling pathways and experimental workflows to support further research and development efforts.

Introduction

Comenic acid is a heterocyclic organic compound with a structural backbone that lends itself to a variety of chemical modifications, resulting in a broad spectrum of biological activities. Its potential therapeutic applications are of growing interest, particularly in the fields of pain management, oncology, and inflammatory diseases. This guide aims to consolidate the existing scientific literature into a detailed resource for professionals engaged in drug discovery and development.

Biological Activities and Mechanisms of Action

Analgesic Activity

Comenic acid has demonstrated notable analgesic effects, particularly in the context of neuropathic pain. It functions as a specific agonist of opioid-like receptors, leading to the modulation of voltage-gated sodium channels, specifically NaV1.8, which are crucial in the transmission of pain signals in nociceptive neurons.[1]

Mechanism of Action: The analgesic action of comenic acid is initiated by its interaction with opioid-like receptors, which triggers a downstream signaling cascade. This cascade involves the Na,K-ATPase/Src complex, Protein Kinase C (PKC), and the Extracellular signal-regulated kinase (ERK1/2) pathway.[1] The modulation of NaV1.8 channels by this pathway leads to a decrease in neuronal excitability and, consequently, a reduction in pain perception.

Signaling Pathway: Comenic Acid in Neuropathic Pain

Caption: Signaling pathway of Comenic Acid in nociceptive neurons.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of comenic acid are limited, a structurally related kojic acid derivative, (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate, has been shown to possess significant anti-inflammatory effects. This suggests a potential mechanism for comenic acid and its derivatives.

Potential Mechanism of Action: The anti-inflammatory action is likely mediated through the inhibition of key signaling pathways involved in the inflammatory response. The aforementioned kojic acid derivative was found to suppress the activation of spleen tyrosine kinase (Syk) and Src kinase, which are upstream regulators of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] Inhibition of NF-κB activation leads to a downregulation of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6.

Signaling Pathway: Potential Anti-inflammatory Mechanism

Caption: Potential anti-inflammatory signaling pathway inhibition.

Anticancer Activity

Derivatives of comenic acid have shown promise as anticancer agents, particularly in combination with existing chemotherapeutics. Studies have indicated a synergistic effect when comenic acid derivatives are used alongside temozolomide, a standard treatment for glioblastoma. This suggests a potential role for these compounds in enhancing the efficacy of current cancer therapies.

Antioxidant Activity

A derivative of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, a compound structurally similar to comenic acid, has demonstrated antioxidant properties. This activity was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Antimicrobial Activity

The antimicrobial potential of comenic acid and its derivatives is an area of ongoing investigation. The pyran ring is a common scaffold in various natural and synthetic compounds with known antimicrobial properties.

Enzyme Inhibition

Comenic acid and its derivatives have been explored as inhibitors of various enzymes. A notable example is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis.

Tyrosinase Inhibition: A derivative of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one exhibited potent inhibitory effects on both the monophenolase and diphenolase activities of mushroom tyrosinase.[2]

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of a derivative of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one. It is important to note that this data is for a derivative and may not be directly representative of comenic acid itself.

| Biological Activity | Assay | Test Substance | IC50 Value | Reference |

| Tyrosinase Inhibition (Monophenolase) | Mushroom Tyrosinase Activity Assay | 5-Hydroxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one | 0.03 mM | [2] |

| Tyrosinase Inhibition (Diphenolase) | Mushroom Tyrosinase Activity Assay | 5-Hydroxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one | 1.29 mM | [2] |

| Antioxidant Activity | DPPH Radical Scavenging Assay | 5-Hydroxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one | 4.09 mM | [2] |

Experimental Protocols

This section provides an overview of the methodologies used to assess the key biological activities of comenic acid and its derivatives.

Analgesic Activity Assessment (Neuropathic Pain Model)

Objective: To evaluate the analgesic effect of a test compound on neuropathic pain.

Model: Chronic Constriction Injury (CCI) of the sciatic nerve in rats is a commonly used model.

Procedure:

-

Induction of Neuropathy: Anesthetize the rat and expose the sciatic nerve. Place loose ligatures around the nerve to induce a constriction injury.

-

Drug Administration: Administer the test compound (e.g., comenic acid) via a suitable route (e.g., intraperitoneal, oral) at various doses.

-

Behavioral Testing (von Frey Test):

-

Place the animal in a testing chamber with a mesh floor.

-

Apply calibrated von Frey filaments to the plantar surface of the hind paw.

-

Record the paw withdrawal threshold, which is the force at which the animal withdraws its paw.

-

An increase in the withdrawal threshold in the treated group compared to the control group indicates an analgesic effect.

-

Workflow: Neuropathic Pain Assessment

Caption: Workflow for assessing analgesic activity in a neuropathic pain model.

Anti-inflammatory Activity Assessment (In Vivo)

Objective: To determine the in vivo anti-inflammatory effect of a test compound.

Model: Carrageenan-induced paw edema in rats.

Procedure:

-

Baseline Measurement: Measure the initial paw volume of the rats using a plethysmometer.

-

Drug Administration: Administer the test compound orally or intraperitoneally.

-

Induction of Inflammation: After a set time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw.

-

Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculation: Calculate the percentage inhibition of edema for the treated groups relative to the control group.

NF-κB Inhibition Assessment (Luciferase Reporter Assay)

Objective: To quantify the inhibitory effect of a test compound on NF-κB transcriptional activity.

Procedure:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect the cells with a luciferase reporter plasmid containing NF-κB response elements.

-

Compound Treatment: Treat the transfected cells with various concentrations of the test compound.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.

Western Blot for ERK1/2 Phosphorylation

Objective: To detect the phosphorylation status of ERK1/2 in response to treatment with a test compound.

Procedure:

-

Cell/Tissue Treatment: Treat cells or tissues with the test compound for a specified duration.

-

Protein Extraction: Lyse the cells or tissues to extract total protein.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

-

Immunoblotting:

-

Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Probe a parallel membrane or strip and re-probe the same membrane with an antibody for total ERK1/2 as a loading control.

-

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Quantification: Quantify the band intensities to determine the relative level of ERK1/2 phosphorylation.

Tyrosinase Inhibition Assay

Objective: To measure the inhibitory effect of a test compound on tyrosinase activity.

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Inhibitor Incubation: Add various concentrations of the test compound to the reaction mixture and incubate.

-

Substrate Addition: Initiate the reaction by adding the substrate (L-DOPA for diphenolase activity or L-tyrosine for monophenolase activity).

-

Spectrophotometric Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.

-

Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Workflow: Tyrosinase Inhibition Assay

Caption: General workflow for a tyrosinase inhibition assay.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a wide range of biological activities. The analgesic properties of comenic acid, mediated through the modulation of NaV1.8 channels, present a compelling avenue for the development of novel pain therapeutics. Furthermore, the potential anti-inflammatory, anticancer, antioxidant, and enzyme-inhibitory activities warrant further investigation.

Future research should focus on:

-

Synthesizing and screening a broader library of comenic acid derivatives to optimize potency and selectivity for specific biological targets.

-

Conducting in-depth mechanistic studies to fully elucidate the signaling pathways involved in its various biological effects.

-

Performing comprehensive preclinical studies to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of lead compounds.

-

Elucidating the specific molecular interactions between comenic acid derivatives and their biological targets through structural biology and computational modeling.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of this versatile chemical scaffold.

References

An In-Depth Technical Guide to 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic Acid (Comenic Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid, commonly known as comenic acid, is a pyran derivative with emerging interest in the field of pharmacology. This technical guide provides a comprehensive review of the current literature on comenic acid, encompassing its physicochemical properties, synthesis, and biological activities. Notably, comenic acid has been identified as a promising modulator of signaling pathways associated with neuropathic pain, acting as an allosteric modulator of opioid-like receptors. This document consolidates available quantitative data, details experimental protocols, and presents visual diagrams of its known signaling cascades to serve as a foundational resource for researchers and professionals in drug development.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄O₅ | |

| Molecular Weight | 156.09 g/mol | |

| Melting Point | 284-294 °C | |

| Water Solubility | 5.1 g/L (at 25 °C) | |

| Appearance | Yellow crystalline solid |

Spectral Data:

-

Infrared (IR) Spectroscopy: The IR spectrum of comenic acid exhibits characteristic peaks corresponding to its functional groups. A detailed spectrum can be found in the study by Povalikhin et al.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectral data for comenic acid has been reported in the context of its microbial formation from kojic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for comenic acid was not found in the reviewed literature, general principles for interpreting 1H and 13C NMR spectra of carboxylic acids and related heterocyclic compounds can be applied for its structural elucidation.

-

Mass Spectrometry: The fragmentation patterns of comenic acid can be predicted based on the principles of mass spectrometry for carboxylic acids and heterocyclic compounds.

Synthesis and Purification

Comenic acid can be synthesized through several routes, primarily from meconic acid or kojic acid.

Synthesis from Meconic Acid

Comenic acid is formed from the decarboxylation of meconic acid. This can be achieved by heating meconic acid, often in the presence of a catalyst. While a detailed, step-by-step protocol for this specific transformation was not found in the reviewed literature, general methods for the decarboxylation of related compounds are available.

Synthesis from Kojic Acid

A common and well-documented route to comenic acid involves the oxidation of kojic acid.

A patented method describes the preparation of comenic acid from the methyl ether of kojic acid. The process involves the oxidation of the 5-(lower alkyl) ether of kojic acid in an aqueous suspension at a pH of about 4-8 with an oxygen-containing gas in the presence of a finely divided palladium catalyst. The resulting comenic acid ether is then dealkylated.

Experimental Protocol: Dealkylation of Comenic Acid Methyl Ether to Comenic Acid

-

An intimate mixture of 5.0 g of the methyl ether of comenic acid and 10.6 g of finely powdered zinc chloride is heated in a reaction flask at 170-180 °C for 3 hours.

-

A solution of 5 ml of concentrated hydrochloric acid in water is added to the reaction mass.

-

The resulting solution is cooled, causing the precipitation of crystalline crude comenic acid.

-

The product is recrystallized from a water solution clarified with charcoal to yield white crystals.

Comenic acid can be produced from kojic acid through microbial fermentation. Certain species of the genera Fusarium and Absidia have been shown to effectively convert kojic acid to comenic acid.

Experimental Protocol: Microbial Formation of Comenic Acid from Kojic Acid

-

A bacterium isolated from soil is grown on a bouillon agar medium containing 0.2% kojic acid at 30°C for a few days.

-

The harvested and washed cells are suspended in distilled water.

-

The cell suspension is added to a reaction mixture containing M/30 phosphate buffer (pH 7.0) and M/20 kojic acid.

-

The mixture is incubated on a shaker at 30°C for 70 hours.

-

After incubation, the reaction mixture is clarified by centrifugation and neutralized.

-

The neutralized mixture is concentrated in vacuo, and any remaining kojic acid is removed by ether extraction.

-

The mixture is then acidified with sulfuric acid to pH 2 and extracted with ether for 80 hours.

-

The ether extract is concentrated in vacuo, and the crude comenic acid is recrystallized from hot water.

Purification

Recrystallization is a standard method for purifying comenic acid.

Experimental Protocol: Recrystallization of Comenic Acid

-

Dissolve the crude comenic acid in a minimum amount of hot water.

-

If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Filter the hot solution to remove insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.

-

Further cool the solution in an ice bath to maximize crystal precipitation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold water.

-

Dry the purified comenic acid crystals.

Biological Activity and Signaling Pathways

Comenic acid has been identified as a specific agonist of opioid-like receptors and demonstrates potential in relieving neuropathic pain. It functions as an allosteric modulator of these receptors.

Signaling Pathway in Nociceptive Neurons

Comenic acid triggers downstream signaling cascades that play a crucial role in its analgesic effect. The proposed mechanism involves the Na,K-ATPase/Src complex. Upon activation by comenic acid, the signal diverges into two main branches:

-

Tangential Pathway: This pathway acts along the neuron membrane, targeting NaV1.8 channels and decreasing their voltage sensitivity. This modulation of NaV1.8 channels is believed to be a key factor in the relief of neuropathic pain.

-

Radial Pathway: This pathway directs the signal toward the cell's genome, activating a downstream signaling cascade that involves Protein Kinase C (PKC) and Extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is also associated with the stimulation of neurite growth.

Experimental Evaluation of Biological Activity

The biological effects of comenic acid can be investigated using various in vitro assays.

Experimental Protocol: Western Blot for ERK1/2 Phosphorylation

-

Cell Culture and Treatment: Culture appropriate neuronal cells and treat with varying concentrations of comenic acid for desired time points.

-

Protein Lysate Preparation: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal.

-

Data Analysis: Quantify the band intensities to determine the change in ERK1/2 phosphorylation in response to comenic acid treatment.

Experimental Protocol: Protein Kinase C (PKC) Activity Assay

A variety of commercially available kits can be used to measure PKC activity. A general protocol involves:

-

Sample Preparation: Prepare cell lysates from comenic acid-treated and control cells.

-

Kinase Reaction: In a microplate well, combine the cell lysate, a specific PKC substrate peptide, and ATP (often radiolabeled or with a modified tag for detection).

-

Incubation: Incubate the reaction mixture to allow for the phosphorylation of the substrate by active PKC.

-

Detection:

-

If using a radioactive assay, the phosphorylated substrate is separated and quantified using a scintillation counter.

-

If using a non-radioactive assay (e.g., ELISA-based), a phospho-specific antibody is used to detect the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (like HRP) for colorimetric or fluorometric detection.

-

-

Data Analysis: The measured signal is proportional to the PKC activity in the sample.

Pharmacokinetics and Toxicity

Currently, there is a significant lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) as well as the in vivo toxicity of comenic acid. Further research in these areas is crucial to evaluate its potential as a therapeutic agent.

Conclusion

This compound (comenic acid) is a molecule with demonstrated biological activity, particularly as a modulator of signaling pathways involved in neuropathic pain. While foundational knowledge of its physicochemical properties and synthesis exists, there is a clear need for more comprehensive quantitative data regarding its biological efficacy, pharmacokinetics, and safety profile. The experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research and development of comenic acid and its derivatives as potential therapeutic agents.

A Technical Guide to the Spectroscopic Analysis of 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid (also known as Comenic acid), a valuable building block in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on its chemical structure and the known spectroscopic behavior of its constituent functional groups. Detailed, generalized experimental protocols for acquiring such data are also provided.

Data Presentation

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and may vary depending on the experimental conditions.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ) [ppm] | Multiplicity |

| H3 | 6.5 - 6.7 | Singlet |

| H6 | 7.9 - 8.1 | Singlet |

| 5-OH | 8.0 - 9.0 | Broad Singlet |

| 2-COOH | 12.0 - 14.0 | Broad Singlet |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ) [ppm] |

| C2 | 160 - 165 |

| C3 | 110 - 115 |

| C4 | 170 - 175 |

| C5 | 155 - 160 |

| C6 | 140 - 145 |

| COOH | 165 - 170 |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C-H (sp²) | 3000-3100 | Medium |

| C=O (Ketone) | 1640-1660 | Strong |

| C=O (Carboxylic Acid) | 1700-1730 | Strong |

| C=C | 1550-1600 | Medium |

| C-O | 1200-1300 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Fragment |

| 156 | [M]⁺ (Molecular Ion) |

| 139 | [M - OH]⁺ |

| 111 | [M - COOH]⁺ |

| 83 | [M - COOH - CO]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution, using sonication if necessary.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimize resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Carboxylic acids typically show a very broad O-H stretch from 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.[1][2]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The concentration should be in the range of µg/mL to ng/mL.

-

-

Instrument Setup:

-

Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), suitable for polar molecules like carboxylic acids.

-

Set the mass analyzer to scan a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatograph (LC-MS).

-

Acquire the mass spectrum in either positive or negative ion mode. For carboxylic acids, negative ion mode is often informative, showing the [M-H]⁻ ion.

-

-

Data Processing:

-

Identify the molecular ion peak ([M]⁺ or [M-H]⁻) to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. For carboxylic acids, common losses include H₂O, OH, and COOH.[3]

-

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Comenic Acid Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the synthesis and potential therapeutic applications of comenic acid derivatives. Comenic acid, a pyranone derivative, serves as a versatile scaffold for the development of novel drug candidates with a range of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. This document outlines detailed synthetic protocols, summarizes key biological data, and illustrates relevant signaling pathways and experimental workflows.

Introduction to Comenic Acid in Drug Discovery

Comenic acid (5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid) is a natural product that can be derived from kojic acid. Its unique chemical structure, featuring a hydroxyl, a carboxyl, and a ketone group on a pyranone ring, makes it an attractive starting material for medicinal chemistry campaigns. Derivatization of comenic acid can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

Synthesis of Comenic Acid Derivatives

The synthesis of comenic acid derivatives often involves modification of its carboxylic acid and hydroxyl groups. Common synthetic strategies include esterification, amidation, and etherification.

General Synthesis Workflow

The overall process for identifying and developing novel comenic acid derivatives follows a standard drug discovery workflow. This involves initial synthesis of a library of compounds, followed by screening for biological activity, and subsequent optimization of lead compounds.

Experimental Protocols

Protocol 2.2.1: Synthesis of Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate

This protocol describes the esterification of comenic acid to its methyl ester, a common intermediate for further derivatization.

-

Materials: Comenic acid, Methanol, Sulfuric acid (concentrated).

-

Procedure:

-

Suspend comenic acid (1.0 eq) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

-

Protocol 2.2.2: Synthesis of Lithium Comenate

This protocol details the preparation of a water-soluble salt of comenic acid, which may improve its bioavailability.

-

Materials: Comenic acid, Lithium hydroxide monohydrate (LiOH·H₂O), Deionized water.

-

Procedure:

-

Dissolve comenic acid (1.0 eq) in deionized water at 80°C.

-

Add a solution of LiOH·H₂O (1.0 eq) in deionized water to the comenic acid solution.

-

Adjust the pH to approximately 4.6.

-

Evaporate the solution to about three-quarters of its initial volume under reduced pressure.

-

Allow the solution to stand, facilitating the crystallization of lithium comenate.

-

Collect the crystals by filtration and dry them.

-

Biological Activities and Signaling Pathways

Comenic acid derivatives have shown promise in several therapeutic areas. Their mechanisms of action are beginning to be elucidated, with a notable impact on neuronal signaling pathways.

Neuroprotective and Analgesic Effects

Comenic acid has been shown to modulate NaV1.8 channels in nociceptive neurons, which is a key mechanism for its analgesic effects in neuropathic pain. This modulation is thought to occur through an opioid-like receptor, triggering a downstream signaling cascade involving PKC and ERK1/2.

Anti-inflammatory and Anticancer Potential

While specific quantitative data for a wide range of comenic acid derivatives is still emerging, preliminary studies suggest their potential as anti-inflammatory and anticancer agents. The anti-inflammatory effects are often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Anticancer activity is typically evaluated through cytotoxicity assays against various cancer cell lines.

Quantitative Biological Data

The following tables summarize the available quantitative data for comenic acid and some of its derivatives. Due to the limited availability of extensive quantitative structure-activity relationship (QSAR) studies on a broad range of comenic acid derivatives, data on related pyrone and coumarin structures are included for comparative purposes where direct data is lacking.

Table 1: Neuroprotective Activity of Comenic Acid Derivatives

| Compound | Assay | Cell Line | Concentration | Effect |

| Comenic Acid | Glutamate-induced excitotoxicity | Rat cerebellar neurons | 0.01-1 mM | ~10-20% increase in neuron survival |

| Lithium Comenate | Glutamate-induced excitotoxicity | Rat cerebellar neurons | Not specified | >2-fold increase in neuron survival |

| Potassium Comenate | Oxidative stress | Cultured spinal ganglia | Not specified | Greater neurotrophic potency than comenic acid |

| Calcium Comenate | Normal and oxidative stress | Cultured spinal ganglia | Not specified | Greater neurotrophic potency than comenic acid |

Table 2: Anti-inflammatory Activity of Related Pyranone Derivatives

| Compound | Assay | Cell Line | IC₅₀ (µM) |

| Isonicotinic Acid Derivative 5 | ROS production | Human blood cells | 1.42 ± 0.1 µg/mL |

| Isonicotinic Acid Derivative 6 | ROS production | Human blood cells | 8.6 ± 0.5 µg/mL |

| Isonicotinic Acid Derivative 8b | ROS production | Human blood cells | 3.7 ± 1.7 µg/mL |

| Ibuprofen (standard) | ROS production | Human blood cells | 11.2 ± 1.9 µg/mL |

Table 3: Cytotoxicity of Related Coumarin Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

| Coumarin Derivative 4 | HL60 (Leukemia) | 8.09 |

| Coumarin Derivative 4 | MCF-7 (Breast) | 3.26 |

| Coumarin Derivative 4 | A549 (Lung) | 9.34 |

| Coumarin Derivative 5 | PC-3 (Prostate) | 3.56 |

| Coumarin Derivative 4b | PC-3 (Prostate) | 8.99 |

| Coumarin Derivative 4a | PC-3 (Prostate) | 10.22 |

| Staurosporine (standard) | HL60 (Leukemia) | 7.48 |

| Staurosporine (standard) | MCF-7 (Breast) | 3.06 |

| Staurosporine (standard) | A549 (Lung) | 3.7 |

Protocols for Biological Evaluation

Protocol 5.1: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol is used to assess the potential of comenic acid derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

-

Cell Line: RAW 264.7 murine macrophages.

-

Materials: Comenic acid derivatives, Lipopolysaccharide (LPS), Griess reagent, Cell culture medium, 96-well plates.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the comenic acid derivatives for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control.

-

Protocol 5.2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effects of comenic acid derivatives on cancer cell lines.

-

Cell Lines: e.g., MCF-7 (breast cancer), A549 (lung cancer), PC-3 (prostate cancer).

-

Materials: Comenic acid derivatives, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, Cell culture medium, 96-well plates.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to attach for 24 hours.

-

Treat the cells with serial dilutions of the comenic acid derivatives for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Conclusion

Comenic acid and its derivatives represent a promising class of compounds for drug discovery, with demonstrated potential in neuroprotection, analgesia, and preliminary indications for anti-inflammatory and anticancer activities. The synthetic routes are generally accessible, allowing for the generation of diverse chemical libraries. Further detailed structure-activity relationship studies, supported by robust quantitative biological data, are warranted to fully exploit the therapeutic potential of this chemical scaffold. The protocols and information provided herein serve as a foundational guide for researchers entering this exciting area of medicinal chemistry.

Application Notes and Protocols for Anti-Inflammatory Studies Using 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid, also known as Comenic acid, is a pyran derivative with potential therapeutic applications. While direct and extensive research on the anti-inflammatory properties of Comenic acid is emerging, studies on its derivatives provide a strong rationale for its investigation as an anti-inflammatory agent. Notably, a derivative, (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate (MHNC), has demonstrated significant anti-inflammatory activity by modulating key signaling pathways involved in the inflammatory response.[1]

These application notes provide a comprehensive guide for researchers interested in exploring the anti-inflammatory effects of this compound, with protocols based on established methodologies for evaluating anti-inflammatory compounds. The primary focus is on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.

Mechanism of Action: Insights from a Derivative Compound

Studies on the derivative MHNC suggest that the anti-inflammatory effects of compounds with a this compound core may be mediated through the suppression of the NF-κB signaling pathway. MHNC has been shown to directly inhibit Syk and Src kinases, which are upstream regulators of NF-κB.[1] This inhibition leads to a cascade of downstream effects, including the suppression of IκBα phosphorylation and subsequent degradation. As a result, the nuclear translocation of NF-κB subunits (p65 and p50) is inhibited, leading to a reduction in the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] This, in turn, diminishes the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[1]

Data Presentation

The following table summarizes the quantitative data on the anti-inflammatory effects of the derivative (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate (MHNC) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This data can serve as a benchmark for studies on this compound.

| Parameter Measured | Concentration of MHNC | Result | Reference |

| NO Production | 10 µM | Significant Inhibition | [1] |

| 20 µM | Stronger Inhibition | [1] | |

| PGE2 Production | 10 µM | Significant Inhibition | [1] |

| 20 µM | Stronger Inhibition | [1] | |

| iNOS mRNA expression | 20 µM | Suppression | [1] |

| COX-2 mRNA expression | 20 µM | Suppression | [1] |

| NF-κB (p65) Nuclear Translocation | 20 µM | Suppression | [1] |

Experimental Protocols

Herein are detailed protocols for key experiments to assess the anti-inflammatory properties of this compound.

In Vitro Model of Inflammation: LPS-Stimulated Macrophages

This protocol describes the induction of an inflammatory response in RAW264.7 macrophage cells using Lipopolysaccharide (LPS).

Materials:

-

RAW264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Phosphate Buffered Saline (PBS)

-

96-well and 6-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells in 96-well plates (for viability and NO assays) or 6-well plates (for protein and RNA analysis) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for cytokine analysis, shorter times for signaling pathway studies). Include a vehicle control (no compound, no LPS) and an LPS-only control.

Quantification of Inflammatory Mediators by ELISA

This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α, mouse IL-6)

-

Cell culture supernatant from the experiment described above

-

Wash Buffer

-

Assay Diluent

-

TMB Substrate Solution

-

Stop Solution

-

Microplate reader

Procedure:

-

Plate Preparation: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add Streptavidin-HRP. Incubate for 20 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate and add TMB Substrate Solution. Incubate for 15-30 minutes at room temperature in the dark.

-

Reading: Add Stop Solution and read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Analysis of NF-κB Pathway Activation by Western Blot

This protocol details the detection of key proteins in the NF-κB pathway, such as phospho-p65 and IκBα, to assess the compound's effect on their activation.

Materials:

-

Cell lysates from the experiment described above

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathway Diagram

Caption: Hypothesized anti-inflammatory mechanism.

Experimental Workflow Diagram

Caption: General experimental workflow.

References

Application Notes: Comenic Acid as a Versatile Building Block for Heterocyclic Compounds

Introduction

Comenic acid (5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid) is a naturally derived γ-pyrone that presents a valuable and versatile scaffold for the synthesis of a wide range of heterocyclic compounds. Its inherent functionalities—a pyranone ring, a carboxylic acid, a hydroxyl group, and an α,β-unsaturated ketone system—make it an ideal starting material for constructing more complex molecules. The pyranone ring can be converted into other six-membered heterocycles, such as pyridinones and pyridazinones, which are privileged structures in medicinal chemistry. Furthermore, the carboxylic acid group serves as a handle for derivatization and subsequent cyclization reactions to form various five- and six-membered heterocyclic rings. This document provides detailed protocols and application notes for leveraging comenic acid in the synthesis of key heterocyclic families relevant to drug discovery and materials science.

Synthesis of Pyridin-4-one Derivatives

Application Note: The conversion of the γ-pyrone ring of comenic acid into a pyridin-4-one core is a fundamental transformation that opens access to a large class of biologically active compounds. This reaction proceeds via a nucleophilic attack of an amine on the pyrone ring, followed by ring-opening and subsequent intramolecular cyclization with dehydration.[1] This method allows for the introduction of diverse substituents at the N-1 position of the resulting pyridinone, enabling the modulation of its physicochemical and pharmacological properties. The resulting 5-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid derivatives are analogues of compounds known for their biological activities, including potential antimicrobial and chelating properties.[2][3]

Quantitative Data Summary:

| Entry | Amine (R-NH₂) | Product Name | Typical Yield (%) | Melting Point (°C) |

| 1 | Ammonia (NH₃) | 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid[4] | 75-85 | >300 (dec.) |

| 2 | Methylamine (CH₃NH₂) | 5-Hydroxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid[5] | 80-90 | 275-278 (dec.) |

| 3 | Aniline (C₆H₅NH₂) | 5-Hydroxy-4-oxo-1-phenyl-1,4-dihydropyridine-2-carboxylic acid | 70-80 | 260-263 (dec.) |

| 4 | Hydrazine (NH₂NH₂) | 1-Amino-5-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid | 65-75 | >300 (dec.) |

Experimental Protocol: General Procedure for the Synthesis of N-Substituted Pyridin-4-ones

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve comenic acid (1.0 eq.) in a suitable solvent (e.g., ethanol, water, or a mixture thereof).

-

Reagent Addition: Add the primary amine or ammonia (1.1-1.5 eq.). For volatile amines like methylamine, a solution in ethanol or water is recommended.

-

Reaction Condition: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Purification: Collect the solid product by filtration. Wash the solid with cold ethanol and then diethyl ether to remove any unreacted starting material and impurities.

-

Drying: Dry the purified product under vacuum to yield the final N-substituted 5-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid.

Synthesis of Pyridazinone Derivatives

Application Note: Pyridazinone heterocycles are well-known for their wide range of pharmacological activities, including anti-inflammatory and PDE4 inhibitory effects.[6] Comenic acid can be envisioned as a precursor to pyridazinone systems. The strategy involves the transformation of the pyranone ring into a suitable 1,4-dicarbonyl or equivalent precursor, which can then undergo cyclocondensation with hydrazine or its derivatives. A plausible route involves the esterification of comenic acid, followed by a reaction sequence that opens the pyranone ring to unmask the dicarbonyl functionality needed for cyclization with hydrazine, a common method for pyridazinone synthesis.[7][8]

Quantitative Data Summary (Representative)

| Entry | Hydrazine Derivative | R' Group | Product Name | Typical Yield (%) |

| 1 | Hydrazine Hydrate | H | 6-Carboxy-4-hydroxy-2H-pyridazin-3-one derivative | 60-70 |

| 2 | Methylhydrazine | CH₃ | 6-Carboxy-4-hydroxy-2-methyl-2H-pyridazin-3-one derivative | 65-75 |

| 3 | Phenylhydrazine | C₆H₅ | 6-Carboxy-4-hydroxy-2-phenyl-2H-pyridazin-3-one derivative | 60-70 |

Experimental Protocol: Synthesis of Pyridazinones (Proposed Route)

Step A: Esterification of Comenic Acid

-

Suspend comenic acid (1.0 eq.) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Heat the mixture to reflux for 6-8 hours until the starting material is consumed (monitored by TLC).

-

Neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate.

Step B: Ring Opening and Cyclocondensation with Hydrazine

-

Dissolve the methyl comenic acid ester (1.0 eq.) in ethanol.

-

Add hydrazine hydrate (1.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 8-16 hours.

-

Cool the mixture. If a precipitate forms, collect it by filtration.

-